![molecular formula C20H21FN2O8 B2633955 2-(2-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)ethanone oxalate CAS No. 1351618-82-0](/img/structure/B2633955.png)
2-(2-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)ethanone oxalate
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Description
2-(2-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C20H21FN2O8 and its molecular weight is 436.392. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)ethanone oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)ethanone oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Binding and Cellular Staining
The compound Hoechst 33258, closely related to the queried chemical structure, binds strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property is exploited in fluorescent DNA staining, aiding in cell biology research for chromosome analysis, nuclear staining, and DNA content quantification through flow cytometry. Additionally, its analogs have been found useful as radioprotectors and topoisomerase inhibitors, offering a foundation for rational drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Environmental Impact and Soil Interaction
Phenoxy herbicides, sharing a similar phenoxy component, have been extensively studied for their environmental impact, specifically their sorption to soil, organic matter, and minerals. The sorption behavior, critical for understanding the environmental fate of such compounds, is influenced by soil parameters like pH, organic carbon content, and metal oxide content. This knowledge assists in assessing the ecological risk and behavior of phenoxy compounds in the environment (Werner et al., 2012).
Biochemical Significance in Medicine
The structure of the queried compound, notably the piperazine moiety, is a core pharmacophore in several antipsychotic agents. Research indicates that arylalkyl substituents, akin to those in the compound, enhance potency and selectivity for D2-like receptors, contributing to the therapeutic efficacy of drugs against neuropsychiatric disorders (Sikazwe et al., 2009).
properties
IUPAC Name |
2-[4-[2-(2-fluorophenoxy)acetyl]piperazin-1-yl]-1-(furan-2-yl)ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4.C2H2O4/c19-14-4-1-2-5-16(14)25-13-18(23)21-9-7-20(8-10-21)12-15(22)17-6-3-11-24-17;3-1(4)2(5)6/h1-6,11H,7-10,12-13H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRINHWZDUKGIFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CO2)C(=O)COC3=CC=CC=C3F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)ethanone oxalate |
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